5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid
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Overview
Description
5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and materials science . The incorporation of fluorine into the quinoline structure often enhances the biological activity and other unique properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF₃SiH₃, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, especially involving the fluorine atom, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, enhancing their biological and chemical properties .
Scientific Research Applications
5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The incorporation of fluorine enhances its ability to inhibit specific enzymes and proteins, leading to its biological effects. For instance, it can inhibit bacterial DNA gyrase, making it effective against bacterial infections .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
Uniqueness
5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8FNO3 |
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Molecular Weight |
221.18 g/mol |
IUPAC Name |
5-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
PWMVAHBNGWGLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=O)C(=CN2)C(=O)O |
Origin of Product |
United States |
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